Tripentylphosphine oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

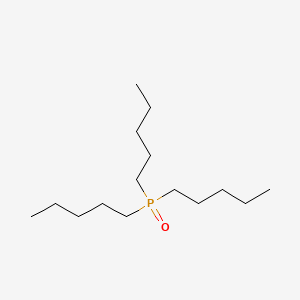

Tripentylphosphine oxide is a useful research compound. Its molecular formula is C15H33OP and its molecular weight is 260.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 222422. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

TPPO serves as an effective catalyst in several organic transformations:

- Allylation Reactions : TPPO promotes the allylation of aldehydes using allyltrichlorosilanes, facilitating the formation of hypervalent silicon intermediates. This reaction can significantly reduce reaction times when combined with tetrabutylammonium salts .

- Reduction Reactions : It activates trichlorosilane for the conjugate reduction of α,β-unsaturated ketones, leading to the formation of trichlorosilyl enol ethers as primary products .

- Cocatalyst in Enantioselective Reactions : TPPO enhances the efficiency of chiral Lewis acid-catalyzed cyanosilylations of aldehydes or ketones with trimethylsilyl cyanide, generating isocyanide species that are reactive intermediates .

Ligand Applications

As a stabilizing ligand for metal catalysts, TPPO plays a crucial role in improving the stability and efficiency of catalytic processes:

- Cross-Coupling Reactions : In palladium-catalyzed cross-coupling reactions, TPPO suppresses catalyst decomposition, resulting in improved yields without the need for stringent oxygen exclusion .

- Metal Complexation : The compound can form complexes with various metals, enhancing their catalytic properties and selectivity in organic reactions .

Scavenging Applications

TPPO is utilized as a scavenger to remove unwanted metal byproducts from reactions:

- Ruthenium Removal : During olefin metathesis reactions involving Grubbs catalysts, TPPO effectively removes colored ruthenium byproducts through simple filtration methods .

Synthesis of Organophosphorus Compounds

Recent studies highlight TPPO's role in synthesizing valuable organophosphorus compounds:

- Transformation into Functional Intermediates : TPPO can be transformed into sodium diphenylphosphinite and other organophosphorus intermediates using metallic sodium. These transformations allow for the synthesis of functional organophosphorus compounds that are otherwise challenging to produce .

Case Study 1: Efficient Transformation of Triphenylphosphine Oxide

A study demonstrated that triphenylphosphine oxide could be selectively transformed into three reactive organophosphorus intermediates using metallic sodium. This approach not only utilizes a common waste product but also provides access to valuable phosphorus compounds with high industrial relevance .

Case Study 2: Polymer-Supported Applications

Research on polymer-supported triphenylphosphine (PS-TPP) illustrates its utility in organic synthesis. PS-TPP has been employed in various functional group interconversions and heterocycle synthesis, showcasing its versatility as a reagent in complex organic transformations .

Analyse Chemischer Reaktionen

Deoxygenation and Regeneration of Triphenylphosphine

TPPO is a common byproduct of reactions involving triphenylphosphine (TPP). Key pathways for its reduction back to TPP include:

-

Phosgene-mediated reduction :

Ph3PO+COCl2→Ph3P+CO2+2HClThis method regenerates TPP with high efficiency but raises safety concerns due to phosgene’s toxicity .

-

Trichlorosilane/triethylamine system :

Ph3PO+SiHCl3→Ph3P+(OSiCl2)n+HClThe reaction proceeds at room temperature and is scalable for industrial applications .

Formation of Metal Complexes

TPPO’s oxygen atom acts as a Lewis base, enabling coordination with metals:

-

Magnesium complexes :

TPPO forms Mg(TPPO)3²⁺ complexes in toluene or dichloromethane, which precipitate and simplify purification . -

Zinc chloride adducts :

Reaction with ZnCl₂ in ethanol or THF yields ZnCl2(TPPO)2, facilitating filtration-based removal .

Mitsunobu and Wittig Reactions

TPPO is generated stoichiometrically in these reactions, complicating product isolation. Strategies for its removal include:

-

Solvent trituration using hexane or cold diethyl ether (TPPO solubility: <1 mg/mL) .

-

Kilogram-scale precipitation via polarity differences, achieving >99% purity in pilot plants .

Radical-Mediated Coupling

TPPO forms a photoactive complex with TPP under visible light, enabling desulfurization and C–C bond formation without external photocatalysts :

TPPO/TPPhνRadical pair→C–C coupling products

Reactivity with Alkali Metals

TPPO reacts exothermically with sodium in THF, producing organophosphorus intermediates :

-

Primary product : Sodium diphenylphosphinite (δ³¹P = 91.1 ppm).

-

Side products : Benzophosphindole derivatives (δ³¹P = 102.1 ppm) and sodium phosphide (δ³¹P = 6.7 ppm).

Eigenschaften

CAS-Nummer |

3084-47-7 |

|---|---|

Molekularformel |

C15H33OP |

Molekulargewicht |

260.4 g/mol |

IUPAC-Name |

1-dipentylphosphorylpentane |

InChI |

InChI=1S/C15H33OP/c1-4-7-10-13-17(16,14-11-8-5-2)15-12-9-6-3/h4-15H2,1-3H3 |

InChI-Schlüssel |

SAIZTOCXWYRRNW-UHFFFAOYSA-N |

SMILES |

CCCCCP(=O)(CCCCC)CCCCC |

Kanonische SMILES |

CCCCCP(=O)(CCCCC)CCCCC |

Key on ui other cas no. |

3084-47-7 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.